

# Application of Descartes-08 in Relapsed/Refractory Myeloma: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **CT-08**

Cat. No.: **B15599432**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Descartes-08 is an investigational, first-in-class autologous CD8+ T-cell product engineered to transiently express a chimeric antigen receptor (CAR) targeting B-cell maturation antigen (BCMA) via mRNA transfection.<sup>[1]</sup> This non-viral approach is designed for a predictable and controllable pharmacokinetic profile, aiming to enhance the safety profile compared to conventional viral vector-based CAR-T therapies.<sup>[1][2]</sup> The transient expression of the anti-BCMA CAR, lasting for approximately one week, mitigates the risk of uncontrolled T-cell proliferation and long-term toxicity.<sup>[1]</sup> Descartes-08 is intended for outpatient administration and, in some contexts, does not require preconditioning chemotherapy.<sup>[2][3]</sup> While extensive clinical data has been generated in the context of autoimmune diseases, this document focuses on the application of Descartes-08 in relapsed/refractory multiple myeloma, drawing upon available preclinical and clinical data.

## Mechanism of Action

Descartes-08 leverages the specificity of a CAR to target and eliminate cells expressing BCMA, a protein highly expressed on malignant plasma cells in multiple myeloma. The core of the technology lies in the transient modification of a purified population of the patient's own CD8+ T-cells with an anti-BCMA CAR mRNA.<sup>[1]</sup> CD8+ T-cells are the primary effector cells

responsible for direct target cell lysis.[1] Upon infusion, the engineered T-cells recognize and bind to BCMA on myeloma cells, leading to T-cell activation and subsequent elimination of the target cells through cytotoxic mechanisms. The use of mRNA for transfection ensures that the anti-BCMA CAR is expressed for a limited duration, which is designed to reduce the risk of long-term side effects associated with persistent CAR-T cell activity.[1]

## Signaling Pathway

## Descartes-08 Signaling Pathway



## Descartes-08 Manufacturing and Administration Workflow





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Preclinical evaluation of CD8+ anti-BCMA mRNA CAR T-cells for treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cartesian Therapeutics' Descartes-08 Observed to Provide Deep and Sustained Benefits Through Month 12 After a Single Course of Therapy in Phase 2b Myasthenia Gravis Trial - Cartesian Therapeutics, Inc [[ir.cartesiantherapeutics.com](https://ir.cartesiantherapeutics.com)]
- 3. biospace.com [[biospace.com](https://www.biospace.com)]
- To cite this document: BenchChem. [Application of Descartes-08 in Relapsed/Refractory Myeloma: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15599432#application-of-descartes-08-in-relapsed-refractory-myeloma>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)